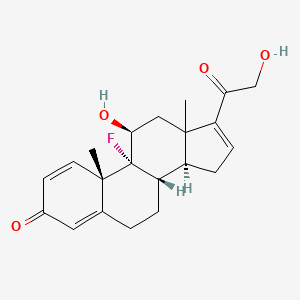
16,17-Didehydro 16-Demethyl Desoximetasone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16,17-Didehydro 16-Demethyl Desoximetasone is a synthetic corticosteroid compound with the molecular formula C21H25FO4 and a molecular weight of 360.42 g/mol . It is known for its potent anti-inflammatory and immunosuppressive properties and is primarily used in research settings.
Preparation Methods
The synthesis of 16,17-Didehydro 16-Demethyl Desoximetasone involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Dehydrogenation: Introduction of double bonds at the 16 and 17 positions.
Demethylation: Removal of the methyl group at the 16 position.
Fluorination: Introduction of a fluorine atom at the 9 position.
Hydroxylation: Addition of hydroxyl groups at the 11 and 21 positions.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
16,17-Didehydro 16-Demethyl Desoximetasone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation or other substitution reactions can introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
16,17-Didehydro 16-Demethyl Desoximetasone is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical method development and validation.
Biology: To study the effects of corticosteroids on cellular processes and gene expression.
Medicine: In the development of new corticosteroid-based therapies for inflammatory and autoimmune diseases.
Industry: For quality control and assurance during the production of corticosteroid formulations.
Mechanism of Action
The mechanism of action of 16,17-Didehydro 16-Demethyl Desoximetasone involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The compound exerts its effects by modulating the expression of genes involved in inflammation, immune response, and cell proliferation.
Comparison with Similar Compounds
16,17-Didehydro 16-Demethyl Desoximetasone is similar to other corticosteroids such as:
Desoximetasone: The parent compound, which lacks the dehydrogenation and demethylation modifications.
Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its strong immunosuppressive effects.
The uniqueness of this compound lies in its specific structural modifications, which enhance its potency and selectivity for glucocorticoid receptors.
Properties
Molecular Formula |
C21H25FO4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(8S,9R,10S,11S,14S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H25FO4/c1-19-10-18(26)21(22)15(14(19)5-6-16(19)17(25)11-23)4-3-12-9-13(24)7-8-20(12,21)2/h6-9,14-15,18,23,26H,3-5,10-11H2,1-2H3/t14-,15-,18-,19?,20-,21-/m0/s1 |
InChI Key |
UAEUTSQWOUBCLN-PMJCMBRBSA-N |
Isomeric SMILES |
C[C@]12C=CC(=O)C=C1CC[C@@H]3[C@@]2([C@H](CC4([C@H]3CC=C4C(=O)CO)C)O)F |
Canonical SMILES |
CC12CC(C3(C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC43C)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


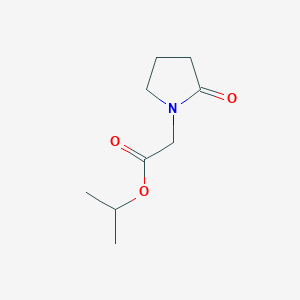
![6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate](/img/structure/B13443745.png)
![Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)-](/img/structure/B13443756.png)
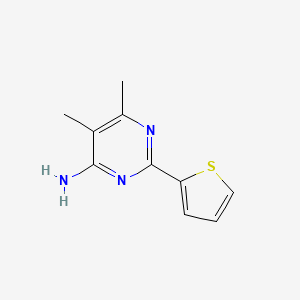
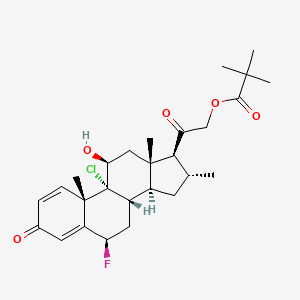
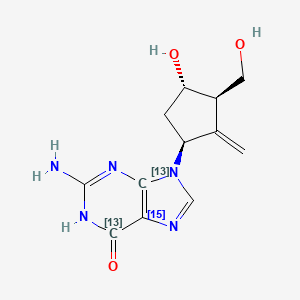
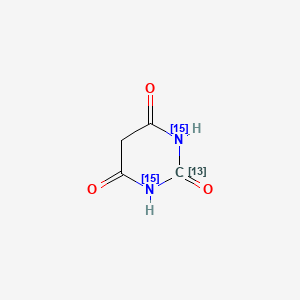
![[(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate](/img/structure/B13443786.png)
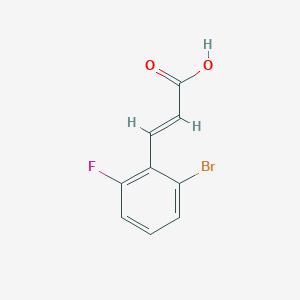
![2-Chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B13443801.png)
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
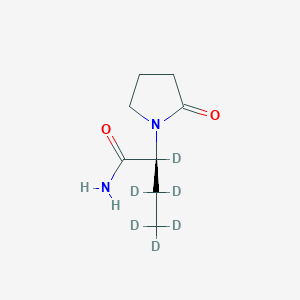
![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)
